Cas no 4850-21-9 ((()-Quebrachamine)
(()-Quebrachamine structure
Product Name:(()-Quebrachamine
CAS No:4850-21-9
MF:C19H26N2
MW:282.423144817352
CID:2042955
PubChem ID:92990
Update Time:2025-04-21
(()-Quebrachamine Chemical and Physical Properties
Names and Identifiers
-
- (()-Quebrachamine
- (+-)-7-Aethyl-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano-azacycloundecino[5,4-b]indol
- (+/-)-quebrachamine
- (+/-)quebrachamine
- (-)-Quebrachamine
- 11-ethyl-5,8,9,10,11,12,13,14-octahydro-6H-7,14-diaza-7,11-methano-cycloundeca[a]indene
- 2,12-Didehydro-12,19-seco-aspidospermidin
- 2,12-didehydro-12,19-seco-aspidospermidine
- 7-Aethyl-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano-azacycloundecino[5,4-b]indol
- dl-quebrachamine
- Quebrachamin
- quebrachamine
- (15R)-15-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene
- Kamassine
- 5.ALPHA.-QUEBRACHAMINE
- AC1Q1IW9
- NS00045080
- FDNDLNFGITWTOZ-LJQANCHMSA-N
- QUEBRACHAMINE, (+)-
- 2H-3,7-METHANOAZACYCLOUNDECINO(5,4-B)INDOLE, 7-ETHYL-1,4,5,6,7,8,9,10-OCTAHYDRO-, (7S)-
- 7M37I29KEU
- 4850-21-9
- 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9
- C09235
- DTXSID50878438
- 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (R)-
- 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (-)-
- EINECS 225-440-2
- QUEBRACHAMINE [MI]
- SCHEMBL3412706
- (+)-Quebrachamine
- CHEMBL552709
- UNII-7M37I29KEU
- CHEBI:110
- Q27105240
- kamassin
- AC1L3P9D
- Quebrachamine (Kassamine)
-
- Inchi: 1S/C19H26N2/c1-2-19-10-5-12-21(14-19)13-9-16-15-6-3-4-7-17(15)20-18(16)8-11-19/h3-4,6-7,20H,2,5,8-14H2,1H3/t19-/m1/s1
- InChI Key: FDNDLNFGITWTOZ-LJQANCHMSA-N
- SMILES: N12CCC3C4C=CC=CC=4NC=3CC[C@@](CC)(CCC1)C2
Computed Properties
- Exact Mass: 282.209598838g/mol
- Monoisotopic Mass: 282.209598838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 19Ų
(()-Quebrachamine Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
4850-21-9 ((()-Quebrachamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk